1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
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Overview
Description
This would typically involve identifying the compound’s chemical structure, functional groups, and molecular formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its potential reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antimycobacterial Activity
The derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole have been synthesized and evaluated for their antimycobacterial activity towards Mycobacterium tuberculosis and atypical mycobacteria. These compounds, with variously substituted phenyl rings to assess their influence on activity, demonstrated significant effectiveness, with some derivatives showing activity between 0.125-0.5 microg/mL, outperforming streptomycin and showing a protection index higher than isoniazid and streptomycin, which indicates their potential as antimycobacterial agents (Biava et al., 2008).
Monoamine Oxidase Inhibition
The compound 1-methyl-3-phenyl-Delta3-pyrroline and its 4-chlorophenyl analogue have been identified as irreversible inhibitors of monoamine oxidase B (MAO B) in rat liver mitochondria. These compounds undergo metabolism by MAO B and simultaneously inhibit the enzyme in a process that results in the corresponding pyrrole as the metabolic end product, suggesting their role in understanding neurotoxin mechanisms and potential applications in neurodegenerative disease research (Williams & Lawson, 1998).
Anticancer and Antimicrobial Agents
Novel heterocyclic compounds, combining oxazole, pyrazoline, and pyridine entities, have been synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with one compound showing high potency. Additionally, these compounds exhibited significant in vitro antibacterial and antifungal activities, highlighting their potential as dual-function anticancer and antimicrobial agents, which also benefits from molecular docking studies indicating their effectiveness in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Safety And Hazards
This involves identifying any potential health or environmental hazards associated with the compound, as well as appropriate safety precautions for handling it.
Future Directions
This could involve identifying potential applications for the compound, areas for further research, or ways to improve its synthesis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature. If you have a different compound or a more specific question about this process, feel free to ask!
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTRSYUEOXDFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea |
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